2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate compound It is characterized by multiple hydroxyl groups and a structure that includes several oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the use of carbohydrate precursors. The process includes multiple steps of glycosylation reactions, where glycosyl donors and acceptors are used under specific conditions to form the desired glycosidic bonds. The reaction conditions often require the presence of catalysts such as Lewis acids or bases to facilitate the formation of these bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic synthesis, to achieve higher yields and purity. Enzymes like glycosyltransferases can be employed to catalyze the formation of glycosidic bonds in a more controlled and efficient manner compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of bio-based materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: is similar to other complex carbohydrates such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple oxane rings and hydroxyl groups, allowing for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H42O21 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2 |
InChI Key |
FPBCRLIOSBQLHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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